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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a concise overview of the known preclinical toxicity profile of BI-4142, a

potent and selective HER2 inhibitor. The information is presented in a question-and-answer

format to address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-4142 and how does it relate to its toxicity

profile?

A1: BI-4142 is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth

Factor Receptor 2 (HER2) with an IC50 of 5 nM.[1] A key feature of BI-4142 is its significant

selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[2][3] This is a

critical design element aimed at minimizing the toxicities commonly associated with less

selective pan-ERBB inhibitors, such as diarrhea and skin rash, which are mediated by EGFR

inhibition. The preclinical data suggest a large therapeutic window for BI-4142 in tumors driven

by HER2 exon 20 insertion mutations.[2]

Q2: What are the known effects of BI-4142 in preclinical in vivo models?

A2: In preclinical xenograft mouse models, BI-4142 has demonstrated significant anti-tumor

efficacy. Oral administration of BI-4142 resulted in tumor regressions in a dose-dependent

manner.[1] For instance, in a HER2YVMA xenograft model, doses of 3, 10, 30, and 100 mg/kg
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resulted in tumor growth inhibition of 113%, 126%, 153%, and 166%, respectively.[1] The

compound is reported to be well-tolerated at efficacious doses in these models.[4]

Q3: Has a Maximum Tolerated Dose (MTD) for BI-4142 been established in preclinical studies?

A3: While specific MTD values from formal toxicology studies are not publicly available, efficacy

studies in xenograft models have used doses up to 100 mg/kg administered orally twice daily

for 40 days, indicating a good tolerability profile at these effective doses.[1] It is important to

note that the MTD can vary depending on the animal species and the study duration.

Q4: What is the expected safety pharmacology profile of BI-4142?

A4: Detailed safety pharmacology studies for BI-4142, which typically assess effects on the

cardiovascular, respiratory, and central nervous systems, are not available in the public

domain. However, as a standard part of preclinical development, these studies would have

been conducted in compliance with regulatory guidelines (e.g., ICH S7A). Given its high

selectivity for HER2, significant off-target effects on these vital systems are less likely

compared to broader-spectrum kinase inhibitors.

Q5: Are there any known off-target activities of BI-4142 that could contribute to toxicity?

A5: BI-4142 has been shown to be highly selective for HER2. In a kinase panel screen, at a

concentration of 1 µM, it showed greater than 80% inhibition for only 5 out of 397 kinases

tested (HER4, BMX, RAF1, BTK, and RIPK3), in addition to HER2.[3] The potential for

toxicities related to the inhibition of these other kinases would need to be considered and

investigated in comprehensive preclinical safety studies.

Quantitative Toxicity Data
Due to the limited public availability of specific non-clinical toxicology data for BI-4142, the

following table summarizes the available efficacy and pharmacokinetic data from preclinical

studies, which provide an indirect assessment of its tolerability.
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Parameter Species
Dosing
Route

Dose Outcome Reference

Efficacy Mouse Oral (p.o.)

3, 10, 30, 100

mg/kg (twice

daily for 40

days)

113%, 126%,

153%, and

166% tumor

growth

inhibition,

respectively.

[1]

Bioavailability Mouse Oral (p.o.)
10 or 100

mg/kg
Up to 71% [2]

Clearance Mouse
Intravenous

(i.v.)
1 mg/kg

Low (10%

hepatic blood

flow)

[2]

Volume of

Distribution

(Vss)

Mouse
Intravenous

(i.v.)
1 mg/kg 0.45 L/kg [2]

Experimental Protocols
While specific toxicology study protocols for BI-4142 are proprietary, the following represents a

standard methodology for a 28-day repeated-dose oral toxicity study in rodents, a typical

component of a preclinical safety assessment for a small molecule kinase inhibitor.

Objective: To evaluate the potential toxicity of BI-4142 following daily oral administration to rats

for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day

recovery period.

Test System:

Species: Sprague-Dawley rats

Age: 6-8 weeks at the start of the study

Sex: Equal numbers of males and females
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Study Design:

Groups:

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

Group 2: Low dose

Group 3: Mid dose

Group 4: High dose (intended to approach the MTD)

Administration: Once daily by oral gavage.

Duration: 28 days of dosing, with a subset of animals from the control and high-dose groups

observed for a 14-day recovery period.

Parameters Monitored:

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

Body Weight: Measured weekly.

Food Consumption: Measured weekly.

Ophthalmology: Examination prior to study initiation and at termination.

Clinical Pathology:

Hematology: Complete blood count at termination.

Clinical Chemistry: Serum chemistry panel at termination.

Gross Pathology: Full necropsy on all animals at termination.

Histopathology: Microscopic examination of a comprehensive list of tissues from control and

high-dose groups.
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Caption: General workflow for preclinical toxicology assessment of a kinase inhibitor.
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Simplified Signaling Pathway of BI-4142 Action
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Caption: Simplified signaling pathway illustrating the selective action of BI-4142.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://aacrjournals.org/cancerres/article/85/8_Supplement_2/LB240/761785
https://www.benchchem.com/product/b10831610#bi-4142-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b10831610#bi-4142-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b10831610#bi-4142-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b10831610#bi-4142-toxicity-profile-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

